Ustiloxin A
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
143557-93-1 |
|---|---|
Molecular Formula |
C28H43N5O12S |
Molecular Weight |
673.7 g/mol |
IUPAC Name |
(2S,4S)-2-amino-5-[[(3R,4S,7S,10S,11R)-4-(carboxymethylcarbamoyl)-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-propan-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-13-yl]sulfinyl]-4-hydroxypentanoic acid |
InChI |
InChI=1S/C28H43N5O12S/c1-6-28(4)23(26(41)31-10-19(36)37)33-24(39)20(12(2)3)32-25(40)21(30-5)22(38)14-8-17(45-28)16(35)9-18(14)46(44)11-13(34)7-15(29)27(42)43/h8-9,12-13,15,20-23,30,34-35,38H,6-7,10-11,29H2,1-5H3,(H,31,41)(H,32,40)(H,33,39)(H,36,37)(H,42,43)/t13-,15-,20-,21-,22+,23+,28+,46?/m0/s1 |
InChI Key |
QRLBQXQEGMBXFM-MWFNQMQISA-N |
SMILES |
CCC1(C(NC(=O)C(NC(=O)C(C(C2=CC(=C(C=C2S(=O)CC(CC(C(=O)O)N)O)O)O1)O)NC)C(C)C)C(=O)NCC(=O)O)C |
Isomeric SMILES |
CC[C@@]1([C@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](C2=CC(=C(C=C2S(=O)C[C@H](C[C@@H](C(=O)O)N)O)O)O1)O)NC)C(C)C)C(=O)NCC(=O)O)C |
Canonical SMILES |
CCC1(C(NC(=O)C(NC(=O)C(C(C2=CC(=C(C=C2S(=O)CC(CC(C(=O)O)N)O)O)O1)O)NC)C(C)C)C(=O)NCC(=O)O)C |
Synonyms |
ustiloxin A |
Origin of Product |
United States |
Biosynthetic Pathways and Regulation of Ustiloxin a
Elucidation of the Ustiloxin (B1242342) Biosynthetic Gene Cluster
The identification and characterization of the genes responsible for ustiloxin production have been pivotal in understanding its biosynthesis.
Ustiloxins, including Ustiloxin A, are classified as Ribosomally synthesized and Post-translationally Modified Peptides (RiPPs) jst.go.jpoup.comnih.govcapes.gov.brdigitellinc.comjst.go.jpnih.govethz.chmdpi.com. This means their core peptide structure is first synthesized on ribosomes, similar to conventional proteins, and then undergoes extensive post-translational modifications (PTMs) to form the mature, bioactive molecule.
The biosynthesis begins with the precursor protein, encoded by the ustA gene jst.go.jpcapes.gov.brmdpi.comoup.comfrontiersin.org. This precursor protein contains multiple repeats of a core peptide sequence, such as Tyr-Val-Ile-Gly (YVIG) for this compound oup.comnih.govmdpi.com. These repeated core peptides are flanked by specific recognition motifs (e.g., ED and KR) mdpi.com that are targeted by processing enzymes. A key step involves the Kex2 protease, which cleaves the precursor peptide into individual core units digitellinc.comethz.choup.comuniprot.org.
Following proteolytic cleavage, the linear core peptides undergo a series of enzymatic modifications. These include:
Cyclization: Macrocyclization, forming the characteristic ring structure, is catalyzed by enzymes such as tyrosinases (e.g., UstQ) and oxidases (e.g., UstYa and UstYb) jst.go.jpjst.go.jpethz.chmdpi.comuniprot.org.
Modifications: Further modifications involve methylation by UstM, oxidation by cytochrome P450 monooxygenase UstC, and complex reactions by flavoprotein monooxygenases UstF1 and UstF2, as well as a PLP-dependent enzyme UstD jst.go.jpjst.go.jpethz.chmdpi.comuniprot.orgrsc.org. These enzymes introduce unique chemical features, such as the norvaline modification on the tyrosine residue found in Ustiloxin B capes.gov.brmdpi.com.
The biosynthetic gene cluster for ustiloxins, often referred to as the 'ust' cluster, has been identified in Ustilaginoidea virens and Aspergillus flavus jst.go.jpoup.comcapes.gov.brjst.go.jpmdpi.comoup.com. The gene ustA is central to this cluster, encoding the precursor peptide that serves as the template for ustiloxin synthesis jst.go.jpcapes.gov.brmdpi.comoup.comfrontiersin.orguniprot.org.
Other crucial genes within the cluster include those encoding the modifying enzymes:
UstQ: Tyrosinase involved in oxidation jst.go.jpmdpi.comuniprot.org.
UstYa and UstYb: DUF3328-domain-containing proteins, likely oxidases essential for macrocyclization jst.go.jpjst.go.jpmdpi.comuniprot.org.
UstM: Methyltransferase ethz.chuniprot.org.
UstC: Cytochrome P450 monooxygenase ethz.chuniprot.org.
UstF1 and UstF2: Flavoprotein monooxygenases involved in side-chain modification jst.go.jpethz.chuniprot.org.
UstD: PLP-dependent enzyme catalyzing C-C bond formation jst.go.jpethz.ch.
UstP and UstH: Peptidases potentially involved in processing the precursor peptide oup.comuniprot.org.
The identification of these genes has allowed for detailed studies, including gene knockout experiments using systems like CRISPR-Cas9 to confirm their roles in ustiloxin biosynthesis frontiersin.org.
Regulatory Mechanisms Governing this compound Biosynthesis
The production of this compound is not constitutive but is tightly regulated by internal cellular pathways and external environmental cues.
The Target Of Rapamycin (B549165) (TOR) signaling pathway plays a significant role in regulating fungal growth, development, and secondary metabolism mdpi.comnih.govresearchgate.netelifesciences.orgbiorxiv.orgnih.gov. In Ustilaginoidea virens, studies indicate that the TOR signaling pathway negatively regulates the production of ustiloxins mdpi.comnih.gov. Specifically, inhibition of TOR kinase activity by rapamycin leads to a substantial induction of genes involved in ustiloxin biosynthesis, with the precursor gene ustA showing an increase of over 190-fold nih.gov. This suggests that under conditions of TOR pathway activation, ustiloxin synthesis is suppressed, while its inhibition promotes increased production. Similar regulatory roles for the TOR pathway have been observed in the biosynthesis of other mycotoxins, such as aflatoxins in Aspergillus flavus researchgate.netelifesciences.orgbiorxiv.orgnih.gov.
Environmental conditions and the developmental stage of the host plant significantly influence the accumulation of ustiloxins.
This compound and B are primarily found within the false smut balls (FSBs) that form on infected rice grains nih.govnih.gov. Research indicates that the highest yield of ustiloxins A and B occurs during the early maturity stage of these smut balls nih.gov. This correlation suggests that ustiloxin biosynthesis is most active during the early phases of FSB development, which coincides with critical stages of rice plant growth, potentially including the flowering stage nih.gov.
Furthermore, ustiloxins can be absorbed by rice plants from contaminated paddy water, leading to their accumulation in rice grains nih.gov. The presence of ustiloxins also negatively impacts rice seed germination, with effects being dose-dependent and linked to disruptions in carbon metabolism and amino acid utilization within the plant embryo frontiersin.org. Environmental factors such as temperature and humidity are known to influence mycotoxin production in fungi generally, underscoring the complex interplay between the pathogen, its host, and the environment in determining ustiloxin accumulation cabidigitallibrary.orgresearchgate.net.
Environmental and Developmental Influences on Ustiloxin Accumulation
Accumulation Dynamics within False Smut Balls (FSBs)
Ustiloxins, including this compound, exhibit distinct accumulation patterns within the false smut balls (FSBs), the characteristic disease structures formed by U. virens. Studies indicate that the highest content of ustiloxins A and B is found in FSBs at the early maturity stage mdpi.com. Specifically, these mycotoxins are predominantly localized in the middle layer of the FSB, which comprises mycelia and immature chlamydospores mdpi.com. At the early maturity stage, the middle layer of each ball can contain approximately 48.3 µg of ustiloxins A and B, which is about 3.2 times more than the amount found in the inner part of the ball (15.1 µg) mdpi.com.
The accumulation of ustiloxins appears to precede the visible formation of FSBs, with initial accumulation observed as early as 5-9 days after pathogen inoculation and peaking during early FSB maturation frontiersin.orgnih.gov. In contrast, ustiloxins are barely detected in pure cultures of U. virens, suggesting that their production is closely linked to the pathogen-plant interaction or specific conditions within the host plant frontiersin.orgnih.gov. This localization and temporal accumulation highlight the potential role of ustiloxins in the pathogenesis and development of the false smut disease frontiersin.orgnih.gov.
Enzymatic Systems in this compound Biogenesis
The biosynthesis of this compound is a multi-step process orchestrated by a series of enzymes encoded within a specific gene cluster, often referred to as the ust cluster mdpi.comfrontiersin.org. This pathway represents one of the first characterized RiPP biosynthetic gene clusters in filamentous fungi mdpi.com. The core of this compound is derived from a precursor peptide, UstA, which contains multiple repeats of a conserved tetrapeptide sequence (Tyr-Ala-Ile-Gly or YAIG) mdpi.com. Following ribosomal synthesis, this precursor peptide undergoes extensive post-translational modifications to yield the mature, cyclic mycotoxin.
A critical step in this compound biosynthesis is the formation of its characteristic macrocyclic structure. This cyclization is primarily mediated by a group of oxidases, notably those belonging to the DUF3328 (Domain of Unknown Function 3328) family jst.go.jpjst.go.jpresearchgate.netnih.gov. Proteins such as UstYa and UstYb, which harbor this DUF3328 motif, are essential for the oxidative cyclization process that forms the 13-membered macrocyclic ether ring of Ustiloxin B and likely this compound jst.go.jpjst.go.jpresearchgate.netnih.govnih.gov. UstY is a representative protein family associated with this type of macrocyclization in fungal RiPPs mit.eduresearchgate.net. The gene ustQ, which shows similarity to tyrosinase, is also implicated in the early stages or cyclization process, potentially initiating the modification of the precursor peptide mdpi.comjst.go.jpnih.gov. The combined action of these enzymes is believed to be crucial for introducing the cyclic structure nih.gov.
Beyond macrocyclization, the this compound biosynthetic pathway involves several other post-translational modifications that sculpt the final molecule. These modifications are catalyzed by a suite of specific enzymes:
Oxidation: Flavoprotein monooxygenases, such as UstF1 and UstF2, are involved in oxidation reactions, including N-hydroxylation and decarboxylative dehydration jst.go.jpjst.go.jpnih.gov.
C-C Bond Formation: The pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme UstD plays a key role in catalyzing decarboxylative C-C bond formation, contributing to the unique side-chain modifications of the peptide mdpi.comjst.go.jpjst.go.jpresearchgate.netnih.gov.
Methylation: The enzyme UstM is responsible for methylation steps in the pathway rsc.org.
C-S Bond Formation: A cytochrome P450 homologue, UstC, has been proposed to be involved in the formation of a C-S bond, a structural feature present in some ustiloxins rsc.orgacs.org.
Transport: The major facilitator superfamily transporter UstT is also identified as being involved in ustiloxin biosynthesis, likely facilitating the export or processing of the mycotoxin researchgate.net.
These enzymes collectively transform the ribosomally synthesized precursor peptide into the bioactive this compound.
Key Enzymes in this compound Biosynthesis
| Enzyme Gene | Proposed Function | Reference(s) |
| ustA | Encodes the precursor peptide (UstA) | mdpi.com |
| ustQ | Tyrosinase homolog, potentially involved in initial modification/cyclization | mdpi.comjst.go.jpnih.gov |
| ustYa | Oxidase with DUF3328 motif, essential for macrocyclization | jst.go.jpjst.go.jpresearchgate.netnih.govnih.gov |
| ustYb | Oxidase with DUF3328 motif, essential for macrocyclization | jst.go.jpjst.go.jpresearchgate.netnih.govnih.gov |
| ustF1 | Flavoprotein monooxygenase, involved in oxidation (e.g., N-hydroxylation) | jst.go.jpjst.go.jpnih.gov |
| ustF2 | Flavoprotein monooxygenase, involved in oxidation (e.g., decarboxylative dehydration) | jst.go.jpjst.go.jpnih.gov |
| ustD | PLP-dependent enzyme, catalyzes C-C bond formation, decarboxylation | mdpi.comjst.go.jpjst.go.jpresearchgate.netnih.gov |
| ustM | Methyltransferase, involved in methylation | rsc.org |
| ustC | Cytochrome P450 homolog, potentially involved in C-S bond formation | rsc.orgacs.org |
| ustT | Major facilitator superfamily transporter | researchgate.net |
Compound List:
this compound
Ustiloxin B
Ustiloxin D
Ustiloxin F
Ustiloxin G
Phomopsin
Asperipin-2a
Advanced Synthetic Methodologies for Ustiloxin a and Analogues
Strategies for Total Synthesis of Ustiloxin (B1242342) Analogs
The total synthesis of ustiloxin analogs has been a significant focus of synthetic organic chemistry, leading to the evolution of various strategic approaches aimed at efficiently assembling the core structure and its unique functionalities.
A highly concise and convergent synthesis of ustiloxins D and F was developed utilizing a novel ethynyl (B1212043) aziridine (B145994) ring-opening reaction. nih.govnih.gov This strategy allowed for the synthesis in a longest linear sequence of just 15 steps. nih.govnih.gov Such convergent methods not only reduce the number of steps but also allow for the flexible modification of different parts of the molecule, facilitating the synthesis of a diverse range of analogs for structure-activity relationship studies. Stereoselectivity is a paramount concern in these syntheses, with a focus on the precise control of stereocenters within the non-proteinogenic amino acid residues and at the tertiary ether linkage.
The successful synthesis of ustiloxin analogs hinges on the development and application of several key chemical transformations. These reactions are designed to construct the most challenging structural motifs of the molecule with high efficiency and stereocontrol.
The formation of the chiral tertiary alkyl-aryl ether bond between the β-hydroxytyrosine and isoleucine residues is arguably the most formidable challenge in the synthesis of ustiloxins. nih.govnih.govacs.org Various methods have been explored to forge this sterically hindered linkage.
One of the initial successful approaches involved an intramolecular SNAr (nucleophilic aromatic substitution) reaction. nih.govnih.govacs.org While effective, this method was part of a longer, 31-step linear sequence for the first total synthesis of ustiloxin D. nih.govnih.gov
More advanced and convergent strategies have since been developed. A significant breakthrough was the use of a copper-catalyzed ethynyl aziridine ring-opening reaction with a phenol (B47542) derivative, which provided a concise route to the core structure of ustiloxin D. nih.gov Another powerful method involves a palladium-catalyzed asymmetric allylic alkylation to construct the tertiary alkyl-aryl ether linkage. nih.govacs.orgacs.orgnih.govacs.org This transformation has been successfully incorporated into a convergent total synthesis of ustiloxin D. nih.govacs.orgacs.org The stereochemical outcome of this reaction can be influenced by the choice of catalyst and ligands, providing a means to control the absolute configuration of the newly formed stereocenter.
| Method | Key Features | Application |
| SNAr Reaction | Intramolecular nucleophilic aromatic substitution. | First total synthesis of ustiloxin D. nih.govnih.gov |
| Copper-Catalyzed Ethynyl Aziridine Ring-Opening | Concise and convergent approach. | Total synthesis of ustiloxin D. nih.gov |
| Palladium-Catalyzed Asymmetric Allylic Alkylation | Forms the ether linkage with high stereocontrol. | Convergent total synthesis of ustiloxin D. nih.govacs.orgacs.orgnih.govacs.org |
Asymmetric catalysis is instrumental in establishing the correct stereochemistry of the chiral centers in ustiloxin analogs. A salen-Al-catalyzed aldol (B89426) reaction has been employed to construct a chiral oxazoline (B21484) intermediate with high enantiomeric excess (98% ee). nih.govacs.org This intermediate serves as a crucial building block, installing the 1,2-amino alcohol functionality and providing a synthon for the methylamino group. nih.govacs.org
As mentioned previously, palladium-catalyzed asymmetric allylic alkylation is a key strategy for forming the chiral aryl-alkyl ether linkage. nih.govacs.org This reaction has been shown to deliver the product with high stereoselectivity, although in some cases, the observed stereochemistry was opposite to that predicted by existing precedents, prompting further mechanistic investigations. nih.govacs.org
The final cyclization to form the 13-membered macrocycle is another critical step in the total synthesis of ustiloxins. The efficiency of this macrolactamization can be highly dependent on the reaction conditions, the protecting group strategy, and the specific peptide sequence. Research has focused on optimizing these conditions to improve yields and minimize side reactions such as oligomerization. nih.govnih.gov For instance, in the second-generation synthesis of ustiloxins D and F, the approach was refined to achieve a better macrolactamization strategy, leading to more efficient production of the cyclic peptide core. nih.govnih.gov
Key Synthetic Transformations and Methodologies
Benzylic Oxidation Methodologies in Cyclopeptide Synthesis
The construction of the complex, 13-membered cyclic core of ustiloxins presents significant synthetic challenges, particularly the installation of key functional groups required for biological activity. One critical transformation is the introduction of a hydroxyl group at the benzylic position of the tyrosine residue, a key structural feature of these cyclopeptides. Research into the synthesis of functionalized 13-membered cyclic peptides, which serve as precursors or simplified analogues to elucidate the minimal active structure, has explored benzylic oxidation as a strategic approach. mdpi.com
A prominent method employed for this purpose involves the use of lead tetraacetate (LTA). nih.gov LTA is a versatile and powerful oxidizing agent widely used in organic synthesis for various transformations, including the oxidative decarboxylation of carboxylic acids, cleavage of 1,2-diols, and acetoxylation. juniperpublishers.com In the context of cyclopeptide synthesis related to ustiloxins, the strategy involves synthesizing a non-substituted 13-membered cyclic peptide core first. mdpi.com Subsequent functionalization is then performed, with benzylic oxidation being a key step to introduce the necessary hydroxyl group.
The synthesis of the 13-membered cyclic core structure has been achieved by introducing a benzylic hydroxy group through a process of tetraacetate oxidation followed by methanolysis. nih.gov This methodology allows for the targeted modification of the cyclopeptide scaffold after its formation, providing a pathway to more complex and functionalized analogues. The reaction typically involves treating the cyclopeptide containing a benzylic C-H bond with lead tetraacetate, which can lead to acetoxylation at the benzylic position. youtube.com This acetate (B1210297) ester can then be hydrolyzed to afford the desired benzylic alcohol. The conditions for these reactions, such as the choice of solvent (e.g., benzene, acetic acid) and the presence of co-reagents, are critical for achieving the desired outcome and minimizing side reactions. juniperpublishers.com This approach makes it possible to introduce a variety of functional groups into the 13-membered ring, facilitating the exploration of structural requirements for anti-tubulin activity. mdpi.com
Preparation of Ustiloxin A Derivatives and Analogs for Structure-Activity Relationship (SAR) Studies
The synthesis of this compound and its congeners, such as Ustiloxin D, has paved the way for the creation of a diverse range of derivatives and analogs. These compounds are crucial for conducting Structure-Activity Relationship (SAR) studies, which aim to understand the specific molecular interactions between the ustiloxin ligands and their biological target, tubulin. nih.gov By systematically modifying different parts of the molecule, researchers can identify the key functional groups and structural features essential for its potent antimitotic activity. nih.govnih.gov These studies provide valuable information for designing novel anticancer agents with improved efficacy and pharmacological profiles. nih.gov
A convergent synthetic strategy has enabled the efficient production of various ustiloxin D analogues, allowing for a systematic SAR analysis. nih.gov Modifications have been focused on several key areas of the molecule: the size of the macrocyclic core, the stereochemistry at the tertiary aryl-ether bridgehead, the substituents at the C2 center, and the phenolic hydroxyl group. youtube.comnih.gov
Key findings from SAR studies include:
Phenolic Hydroxyl Group : The free hydroxyl group on the tyrosine residue, ortho to the ether linkage, is critical for activity. The 14-O-methyl derivative of Ustiloxin D was found to be inactive, with an IC50 value greater than 50 μM, highlighting the importance of this hydrogen-bonding donor. nih.gov
N-Methylamino Group : The stereochemistry and methylation state of the N-methylamino group are essential. An N,N-dimethylamino derivative of Ustiloxin D was inactive (IC50 > 50 μM). nih.gov Furthermore, evaluation of an analogue with the opposite stereochemistry at the C-9 methylamino group demonstrated that the natural (S) configuration is crucial for the inhibition of tubulin polymerization. youtube.com
Macrocycle Size : The 13-membered macrocyclic ring appears to be the optimal size for activity. An analogue with an expanded ring, 7-N-Gly-ustiloxin D, showed no inhibition of tubulin polymerization (IC50 > 40 μM). nih.gov
Valine Residue Substituents : Modifications to the valine residue at the C2 position have shown that this site is important for activity, though some variation is tolerated. youtube.com The 2,2-dimethyl-ustiloxin D analogue was the only one of four tested analogues in one study to retain any significant activity, suggesting that while the valine residue is important, changes at this position can be explored. nih.gov The synthesis of analogues with different amino acids (e.g., alanine, isoleucine, phenylalanine) at this position has been pursued to further probe the binding pocket. nih.govresearchgate.net
The biological activity of these analogues is typically assessed by their ability to inhibit the polymerization of purified tubulin in vitro. The concentration required for 50% inhibition (IC50) is used as a benchmark for comparison.
| Ustiloxin Analogue | Structural Modification | Tubulin Polymerization Inhibition (IC50) | Reference |
|---|---|---|---|
| Ustiloxin D | Natural Product (Benchmark) | 2.5 µM | nih.gov |
| 14-O-methyl-ustiloxin D | Methylation of phenolic hydroxyl | > 50 µM | nih.gov |
| N,N-dimethylamino-ustiloxin D | Dimethylation of the amine | > 50 µM | nih.gov |
| ent-ustiloxin D | Enantiomer of the natural product | > 40 µM | nih.gov |
| 7-N-Gly-ustiloxin D | Macrocycle expansion | > 40 µM | nih.gov |
| (2S)-epi-Ustiloxin D | Altered stereochemistry at C2 ether bridge | > 40 µM (slight inhibition) | nih.gov |
| 2,2-dimethyl-ustiloxin D | Substitution at C2 (Valine position) | Active (specific IC50 not stated) | nih.gov |
| 20-Hydroxymethylated ustiloxin D | Hydroxymethylation of the terminal methyl group | Decreased activity vs. Ustiloxin D | nih.gov |
These SAR studies collectively underscore the highly specific structural requirements for the potent tubulin polymerization inhibitory activity of the ustiloxin family. nih.gov
Molecular Mechanisms of Action of Ustiloxin a
Interactions with Cellular Macromolecules
Ustiloxin (B1242342) A exerts its primary toxic effects by targeting essential macromolecules, leading to significant disruption of cellular architecture and function. Its most well-characterized interaction is with tubulin, the protein subunit of microtubules, which are critical components of the eukaryotic cytoskeleton.
Ustiloxin A is a potent antimitotic agent that functions by directly interfering with microtubule dynamics. nih.govnih.govmdpi.com Biochemical studies have demonstrated that this compound strongly inhibits the polymerization of tubulin into microtubules in vitro. nih.gov It not only prevents the formation of new microtubules but can also depolymerize pre-existing ones. nih.gov This disruption of the cytoskeleton is a key mechanism behind its toxicity. mdpi.com
Research has quantified the inhibitory potency of this compound against tubulin polymerization. Among several ustiloxin variants, this compound is the most powerful inhibitor. nih.gov Studies comparing different ustiloxins have provided specific IC50 values for the inhibition of porcine brain tubulin polymerization, highlighting the superior activity of this compound. nih.gov Further investigation into its binding mechanism suggests that the binding site for ustiloxins on tubulin is identical to that of other known microtubule inhibitors like rhizoxin (B1680598) and phomopsin A, indicating a shared mechanism of action. nih.gov
| Compound | IC50 (µM) |
|---|---|
| This compound | 0.7 |
| Ustiloxin B | 2.8 |
| Ustiloxin C | 4.4 |
| Ustiloxin D | 6.6 |
The inhibition of tubulin assembly by this compound has direct and severe consequences for cell division, or mitosis. nih.gov Microtubules are the primary components of the mitotic spindle, the apparatus responsible for segregating chromosomes into daughter cells during cell division. By preventing the proper formation and function of the mitotic spindle, this compound effectively halts the cell cycle. nih.govnih.gov
This antimitotic activity has been observed in various in vitro tests using animal cells. nih.gov The disruption of the cell cycle has also been demonstrated in the eukaryotic microorganism Tetrahymena thermophila, where exposure to this compound led to changes in the proportion of cells in different stages of the cell cycle and an increase in cell malformation. nih.gov The underlying mechanism is the failure to form a functional mitotic spindle, leading to an arrest in mitosis and subsequent cellular dysfunction or death. nih.gov
Cellular and Physiological Responses in Biological Systems (In Vitro and Plant Focus)
In plants, this compound triggers a cascade of physiological and cellular responses, primarily stemming from its disruption of the cytoskeleton and its subsequent effects on metabolism and gene regulation. nih.govfrontiersin.org These responses are particularly evident in rice, the primary host of the fungus that produces the toxin.
A significant phytotoxic effect of this compound is the strong inhibition of seed germination. nih.govfrontiersin.org This inhibition is linked to profound alterations in the plant's primary metabolism. nih.govrothamsted.ac.uk Specifically, this compound appears to block the transport of sugars from the endosperm (the nutritive tissue) to the embryo, leading to sugar starvation in the developing seedling. nih.govfrontiersin.orgrothamsted.ac.uk This is evidenced by observations of lower sugar availability in embryos treated with this compound, while starch reserves remain higher in the endosperm. nih.govfrontiersin.orgrothamsted.ac.uk
This disruption in carbohydrate supply leads to a broader impact on carbon metabolism. Key metabolic pathways such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway are transcriptionally repressed in the embryo upon this compound treatment. nih.govfrontiersin.orgrothamsted.ac.uk Furthermore, the utilization of amino acids is also severely affected. Metabolomic analyses have shown that the levels of most amino acids decrease in both the endosperm and the embryo of this compound-treated seeds. nih.govfrontiersin.orgrothamsted.ac.uk Amino acids are crucial for protein synthesis and serve as precursors for numerous metabolic pathways, so their depletion contributes significantly to the inhibition of growth. researchgate.net
This compound exposure induces significant and rapid changes in gene expression in plants. nih.gov Transcriptome studies in rice have revealed that hundreds of genes are differentially regulated following treatment with the toxin. nih.govfrontiersin.org For instance, acute exposure of rice spikelets to this compound resulted in significant changes to 146 transcripts, with 103 being upregulated and 43 downregulated. nih.gov
The regulatory impact of this compound extends to genes involved in critical metabolic and defense pathways. frontiersin.org In the protozoan T. thermophila, this compound exposure led to the significant downregulation of seven cyclin genes and two histone genes, providing a molecular basis for the observed disruption of the cell cycle. nih.gov In rice, the toxin affects the expression of genes related to sugar transport, secondary metabolism, and stress responses. nih.govfrontiersin.org
A key molecular mechanism underlying the altered carbon metabolism in plants is the transcriptional repression of sugar transporter genes. nih.gov Research has specifically identified the downregulation of several SWEET (Sugars Will Eventually be Exported Transporters) genes in the rice embryo following this compound treatment. nih.govfrontiersin.orgrothamsted.ac.uk SWEET genes encode crucial transporters responsible for moving sugars across cell membranes, and their repression directly contributes to the observed blockage of sugar transport from the endosperm to the embryo. nih.gov In addition to SWEET genes, other sugar transporter genes, such as SUTs (Sucrose Transporters), have also been found to be downregulated. frontiersin.org
| Gene Category | Observed Effect | Example Genes/Pathways | Reference |
|---|---|---|---|
| Sugar Transporters | Downregulated | SWEET genes (e.g., OsSWEET1b, 3a, 13, 16), SUT genes | nih.govfrontiersin.org |
| Carbon Metabolism | Transcriptionally Repressed | Glycolysis, Pentose Phosphate Pathway | nih.govfrontiersin.org |
| Amino Acid Metabolism | Altered | Biosynthesis of amino acids | nih.govfrontiersin.org |
| Secondary Metabolism | Altered | Phenylpropanoid biosynthesis | frontiersin.orgfrontiersin.org |
Regulation of Gene Expression and Transcriptional Repression
Repression of Glycolysis and Pentose Phosphate Pathways
This compound has been shown to transcriptionally repress the glycolysis and pentose phosphate pathways in rice embryos. nih.govrothamsted.ac.uk Research on the phytotoxicity of this compound revealed that while metabolites like glucose and glycerate-2P remained unchanged, the majority of differentially expressed genes (DEGs) within these crucial energy-producing pathways were down-regulated. nih.gov This down-regulation of glycolysis and the pentose phosphate pathway is linked to a shortage of carbon supply in the embryo, which in turn leads to the consumption of amino acids for energy metabolism. nih.gov The pentose phosphate pathway is a fundamental biochemical route that runs in parallel to glycolysis and is essential for generating key molecules for cellular biosynthesis and redox balancing. jci.org Its inhibition disrupts critical cellular functions. jci.orgnih.gov
Inhibition of Ribosomal RNA Synthesis
A significant molecular effect of this compound is the inhibition of ribosomal RNA (rRNA) synthesis. nih.govrothamsted.ac.uk Transcriptome analysis of rice embryos treated with this compound demonstrated that the expression of multiple genes encoding ribosomal proteins was suppressed. nih.gov This includes a wide range of proteins in both the large (L1-L7, L9-13, etc.) and small (S1, S5-6, etc.) ribosomal subunits. nih.gov
Since protein synthesis is a critical indicator of cellular growth and is heavily dependent on the quantity and function of ribosomes, this widespread inhibition of rRNA genes points to a direct impact on the cell's ability to produce proteins. nih.gov The proper synthesis of ribosomal RNA is a tightly regulated process essential for cell viability, and its disruption is a key aspect of this compound's cytotoxicity. biorxiv.org This inhibition of the cell's protein-building machinery is a primary contributor to the observed halt in cellular growth. nih.gov
Modulation of Secondary Metabolite Pathways (e.g., Phenylpropanoids, Salicylic (B10762653) Acid)
This compound treatment has been observed to decrease the levels of the secondary metabolite salicylic acid. nih.govrothamsted.ac.uk Salicylic acid is a key plant hormone involved in defense responses against pathogens. nih.gov It is synthesized through the phenylpropanoid pathway, a major metabolic route that produces a wide array of secondary metabolites crucial for plant development and environmental stress responses. nih.govfrontiersin.orgresearchgate.net
The reduction in salicylic acid suggests that this compound modulates the phenylpropanoid pathway. nih.govrothamsted.ac.uk By interfering with this pathway, the toxin may compromise the plant's defense mechanisms, potentially facilitating pathogen infection. nih.gov This modulation of secondary metabolism, particularly pathways involved in defense signaling, represents another facet of this compound's phytotoxic action.
Impact on Cellular Protein Synthesis and Growth
Furthermore, this compound's repression of glycolysis and the pentose phosphate pathway limits the energy and biosynthetic precursors available for growth. nih.gov The phytotoxic effects are readily observable, with this compound inhibiting the growth of radicles and plumules during the germination of various seeds, including rice, wheat, and maize. nih.gov This inhibition of germination and growth is a direct consequence of the toxin's interference with essential metabolic and biosynthetic processes at the cellular level. nih.gov
Disruption of Cell Cycle Progression in Eukaryotic Cells
This compound is a potent disruptor of cell cycle progression in eukaryotic cells. nih.gov Its primary mechanism of action in this regard is the inhibition of tubulin assembly into microtubules. nih.govnih.gov Microtubules are essential components of the mitotic spindle, which is responsible for segregating chromosomes during cell division. nih.gov By preventing the formation of these structures, this compound causes mitotic arrest. nih.gov
Studies have shown that exposure to this compound leads to the down-regulation of key genes involved in the cell cycle, including seven cyclin genes and two histone genes. nih.govresearchgate.net This disruption leads to changes in the distribution of cells across different phases of the cell cycle. nih.gov For instance, treatment of Tetrahymena thermophila with this compound altered the percentages of cells in various cell-cycle stages and increased the rate of cell malformation, providing clear evidence of cell cycle disruption. nih.gov
Structure-Activity Relationship (SAR) Studies for Biological Function
Identification of Critical Structural Motifs for Tubulin Polymerization Inhibition
Structure-activity relationship (SAR) studies on ustiloxins have identified several structural features that are critical for their potent inhibitory activity against tubulin polymerization. Ustiloxins are cyclic peptides characterized by a 13-membered core structure containing an ether linkage. nih.govnih.gov
Research using synthetic analogues of the related Ustiloxin D has provided significant insight into the importance of specific molecular components. nih.govnih.gov
Macrocycle Size: The naturally occurring 13-membered macrocyclic ring size appears to be optimal for activity. An analogue with an expanded ring (7-N-Gly-ustiloxin D) showed no inhibitory activity (IC₅₀ >40 μM), indicating that the specific conformation and size of the ring are crucial for binding to tubulin. nih.gov
Amino Acid Residues: The valine residue within the cyclic structure is suggested to be important in the binding process. nih.gov Modifications to this part of the molecule can lead to a significant loss of biological activity.
Stereochemistry: The specific stereochemistry at the bridgehead ether is critical. The (2S)-epi-Ustiloxin D analogue, which differs in the stereochemistry at this position, exhibited only a very slight inhibitory effect. nih.gov Furthermore, the enantiomer of ustiloxin D (ent-ustiloxin D) was completely inactive, highlighting the stereospecific nature of the interaction with tubulin. nih.gov
Functional Groups: Modifications to other functional groups can also abolish activity. For example, the N,N-dimethylamino derivative and the 14-O-methyl derivative of Ustiloxin D were found to be inactive. nih.gov
These studies collectively demonstrate that the potent anti-tubulin activity of ustiloxins is highly dependent on the precise three-dimensional arrangement of the macrocycle, the specific stereochemistry of its constituent parts, and the presence of key functional groups.
| Ustiloxin D Analogue | Structural Modification | Tubulin Polymerization Inhibition (IC₅₀) | Reference |
| Ustiloxin D | - (Natural Benchmark) | 2.5 μM | nih.gov |
| ent-Ustiloxin D | Enantiomer (mirror image) | >40 μM (Inactive) | nih.gov |
| 7-N-Gly-ustiloxin D | Expanded macrocycle size | >40 μM (Inactive) | nih.gov |
| (2S)-epi-Ustiloxin D | Altered stereochemistry at bridgehead ether | >40 μM (Very slight effect) | nih.gov |
| N,N-dimethylamino derivative | Modification of amino group | >50 μM (Inactive) | nih.gov |
| 14-O-methyl derivative | Methylation of hydroxyl group | >50 μM (Inactive) | nih.gov |
Evaluation of Substituent Effects on Biological Activity
The biological activity of ustiloxins, particularly their potent inhibitory effect on tubulin polymerization, is highly dependent on their specific chemical structure. nih.gov Structure-activity relationship (SAR) studies, conducted through the synthesis and biological evaluation of various analogs and derivatives, have elucidated the roles of different functional groups and structural features in their mechanism of action. These investigations have revealed that modifications to the macrocycle size, the stereochemistry of key residues, and substituents on the tyrosine and amino acid moieties can dramatically alter the compound's ability to interact with tubulin. nih.govnih.gov
Research into synthetic analogs of Ustiloxin D has provided significant insight into the structural requirements for its anti-tubulin activity. The natural 13-membered macrocycle appears to be optimal for biological function. nih.gov For instance, the synthesis of 7-N-Gly-ustiloxin D, an analog with an expanded macrocycle, resulted in a complete loss of inhibitory activity against tubulin polymerization, with an IC50 value greater than 40 μM. nih.gov This suggests that the specific ring size is crucial for maintaining the correct conformation for binding to its target. nih.gov
Stereochemistry is another critical factor for the biological activity of ustiloxins. The enantiomer of ustiloxin D, ent-ustiloxin D, was synthesized and showed no inhibition of tubulin polymerization (IC50 >40 μM). nih.gov Similarly, modification of the stereocenter at the bridgehead ether, as seen in (2S)-epi-Ustiloxin D, led to a significant loss of activity. nih.gov However, the complete removal of this stereocenter in 2,2-dimethyl ustiloxin D did not abolish activity entirely but did reduce it, yielding an IC50 of 9.2 ± 2 μM compared to 2.5 μM for the natural ustiloxin D. nih.gov This indicates the importance of the specific stereochemical configuration for optimal binding, although some interaction is still possible without it. nih.gov
The phenolic hydroxyl group on the tyrosine residue has been identified as being essential for activity. The synthesis of an O-methylated derivative of ustiloxin D (14-O-methyl derivative) resulted in an inactive compound, with an IC50 value exceeding 50 μM. nih.govnih.gov This finding strongly indicates that the free hydroxyl group ortho to the ether linkage is critical for the molecule's biological function, possibly by participating in key hydrogen bonding interactions within the tubulin binding site. nih.gov
Modifications to the amino acid residues within the cyclic peptide also have a profound impact on activity. For example, an N,N-dimethylamino derivative of ustiloxin D was found to be inactive. nih.gov Furthermore, the 20-hydroxymethylated derivative of ustiloxin D exhibited decreased inhibitory activity compared to the parent compound. nih.gov Natural transformations of this compound into ustiloxin A1 and ustiloxin A2, through processes like oxidative deamination and decarboxylation, have been shown to greatly decrease its cytotoxic activity, further highlighting the importance of the original functional groups for its potent biological effects. nih.gov
The following table summarizes the effects of various structural modifications on the tubulin polymerization inhibitory activity of ustiloxin analogs.
Table 1: Effects of Structural Modifications on the Biological Activity of Ustiloxin Analogs
| Compound | Modification | IC50 (Tubulin Polymerization Inhibition) | Activity Compared to Parent Compound | Source |
|---|---|---|---|---|
| This compound | - | 0.7 μM | - | nih.gov |
| Ustiloxin D | - | 2.5 μM | - | nih.gov |
| ent-ustiloxin D | Enantiomer of Ustiloxin D | >40 μM | Inactive | nih.gov |
| (2S)-epi-Ustiloxin D | Epimer at the bridgehead ether | >40 μM | Inactive | nih.gov |
| 2,2-dimethyl ustiloxin D | Removal of stereocenter at the ether bridge | 9.2 ± 2 μM | Decreased | nih.gov |
| 7-N-Gly-ustiloxin D | Expanded macrocycle size | >40 μM | Inactive | nih.gov |
| O-Me-ustiloxin D | Methylation of the phenolic hydroxyl group | >50 μM | Inactive | nih.govnih.gov |
| N,N-dimethylamino ustiloxin D | Dimethylation of the amino group | >50 μM | Inactive | nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Ustiloxin A1 |
| Ustiloxin A2 |
| Ustiloxin B |
| Ustiloxin C |
| Ustiloxin D |
| ent-ustiloxin D |
| (2S)-epi-Ustiloxin D |
| 2,2-dimethyl ustiloxin D |
| 7-N-Gly-ustiloxin D |
| O-Me-ustiloxin D |
| 6-Ile-ustiloxin |
| N,N-dimethylamino ustiloxin D |
| 20-Hydroxymethylated ustiloxin D |
| Phomopsin A |
Biological Activities and Ecological Roles of Ustiloxin a
Phytotoxicity in Agricultural Systems
Ustiloxin (B1242342) A acts as a potent phytotoxin, significantly impacting crop development, particularly in rice. Its presence in contaminated rice grains and agricultural water poses a threat to plant health and agricultural productivity frontiersin.orgscite.aimdpi.com.
Inhibition of Seed Germination and Seedling Growth
Ustiloxin A demonstrates a dose-dependent inhibition of seed germination and seedling growth in various crops, including rice, wheat, and maize frontiersin.orgnih.govnih.govekb.eg. Studies indicate that UA interferes with crucial physiological processes during germination. Specifically, it has been shown to block sugar transport from the endosperm to the embryo, leading to altered carbon metabolism and reduced amino acid utilization in rice seedlings frontiersin.orgrothamsted.ac.uknih.gov. This disruption results in lower sugar availability in the embryo and higher starch residue in the endosperm, alongside the downregulation of genes responsible for sugar transport (SWEET genes) and repression of glycolysis and pentose (B10789219) phosphate (B84403) pathways frontiersin.orgrothamsted.ac.uknih.gov.
Table 1: Effect of this compound on Rice Seed Germination and Elongation
| Concentration (µg/mL) | Germination Ratio Inhibition (%) | Radicle Elongation Inhibition (%) | Plumule (Germ) Elongation Inhibition (%) | Observations | Source(s) |
| 10 | Negligible | Not specified | Not specified | Minimal effect | frontiersin.orgnih.gov |
| 50 | Slightly decreased (compared to CK) | 71.0 | 45.8 | Reduced germination counts and elongation. | frontiersin.orgnih.gov |
| 200 | 12.0 | 96.5 | 71.0 | Significant inhibition, abnormal swelling. | frontiersin.orgnih.govnih.gov |
CK: Control check. Data for 200 µg/mL from nih.gov indicates >90% radicle and >50% germ elongation inhibition.
Effects on Radicle and Plumule Elongation
This compound strongly inhibits the elongation of both the radicle (root) and plumule (shoot) in germinating seeds. At a concentration of 200 µg/mL, this compound achieved over 90% inhibition of radicle elongation and more than 50% inhibition of plumule (germ) elongation in rice seeds, comparable to the effect of the positive control glyphosate (B1671968) nih.govnih.govebi.ac.ukmdpi.com. This compound also induces abnormal swelling of seedling roots and germs frontiersin.orgnih.govnih.govmdpi.com. The IC50 value for this compound's inhibition of rice radicle elongation has been reported as 70.5 µg/mL mdpi.com.
Contribution to Pathogen-Plant Interactions and Disease Development
As a mycotoxin produced by the rice false smut pathogen Ustilaginoidea virens, this compound plays a role in the pathogen-plant interaction frontiersin.orgresearchgate.net. It is produced early in the infection process, potentially contributing to pathogenicity by aiding fungal colonization and infection researchgate.net. The presence of UA in contaminated rice grains and agricultural water highlights its ecological significance, posing a risk to food safety and the environment mdpi.comscite.aimdpi.comnih.gov. Ustiloxins are considered important pathogenic factors for phytopathogenic fungi, influencing plant growth and development nih.govresearchgate.net.
Cytotoxicity in Model Organisms (In Vitro Studies)
Beyond its phytotoxicity, this compound exhibits significant cytotoxicity against various cell types, including mammalian cells and protozoa, making it a subject of interest for toxicological and biomedical research.
Inhibition of Renal Tubular Epithelial Cell Proliferation (In Vitro)
This compound has been shown to inhibit the proliferation of mouse renal tubular epithelial cells (mRTECs) in vitro mdpi.comresearchgate.netresearchgate.netreferencecitationanalysis.com. Studies indicate that UA can arrest the cell cycle in the G2/M phase and disrupt cellular morphology and microtubule integrity in these cells researchgate.net. Furthermore, this compound has been implicated in inhibiting mitochondrial respiration by binding to the CoQ-binding site in dihydro-orotate dehydrogenase (DHODH) protein, leading to mitochondrial damage researchgate.net. These adverse effects on mitochondria are proposed to be responsible for the observed cytotoxicity in renal tubular epithelial cells researchgate.net.
Impact on Protozoan Cell Populations and Morphology (e.g., Tetrahymena thermophila)
This compound significantly impacts the growth and cell cycle of the ciliated protozoan Tetrahymena thermophila mdpi.comscite.ainih.gov. Exposure to this compound at concentrations of 2.19, 19.01, and 187.13 µg/L for five days resulted in a reduction of the theoretical population and cell size of T. thermophila mdpi.comnih.gov. Higher concentrations (187.13 µg/L) also altered the distribution of cells in different cell-cycle stages and increased the malformation rate, suggesting disruption of the cell cycle mdpi.comnih.gov. Gene expression analysis revealed significant downregulation of genes involved in the proteasome pathway, including cyclin and histone genes, which may contribute to the observed cell cycle disruption mdpi.comnih.gov.
Table 2: Cytotoxicity of this compound on Tetrahymena thermophila
| Concentration (µg/L) | Effect on Theoretical Population | Effect on Cell Size | Effect on Cell Cycle Stages | Malformation Rate | Gene Expression Changes (Downregulated) | Source(s) |
| 2.19 | Significantly reduced | Reduced | Not specified | Not specified | Not specified | mdpi.comnih.gov |
| 19.01 | Significantly reduced | Reduced | Not specified | Not specified | Not specified | mdpi.comnih.gov |
| 187.13 | Significantly reduced | Reduced | Changed distribution | Increased | 30 genes in proteasome pathway, 7 cyclin genes (cyc9, cyc10, cyc16, cyc22, cyc23, cyc26, cyc33), 2 histone genes (mlh1 and hho1) | mdpi.comnih.gov |
Compound List:
this compound
Ustiloxin B
Ustiloxin C
Ustiloxin D
Ustiloxin F
Ustiloxin G
Ustiloxin A1
Ustiloxin A2
13-hydroxy this compound
Analytical Methodologies for Ustiloxin a Detection and Quantification
Chromatographic Techniques
Chromatography is a fundamental technique for separating Ustiloxin (B1242342) A from complex sample mixtures, enabling its subsequent detection and quantification. High-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UPLC), are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC) is a widely established method for the routine analysis of Ustiloxin A. jst.go.jpnih.gov The technique involves extracting the toxin from a sample, purifying the extract, and then injecting it into an HPLC system for separation and detection. jst.go.jp Common sample preparation involves extraction with water followed by solid-phase extraction (SPE) for cleanup. jst.go.jp
Separation is typically achieved using a reversed-phase column, such as an octadecylsilane (B103800) (ODS or C18) bonded column. jst.go.jpmdpi.com The mobile phase often consists of a mixture of methanol (B129727) and water, sometimes with an additive like trifluoroacetic acid (TFA) to improve peak shape. mdpi.com Detection is most commonly performed using an ultraviolet (UV) detector, with wavelengths set at 220 nm or 254 nm, as this compound exhibits UV absorption. jst.go.jpmdpi.comnih.gov
Quantitative analysis is performed by creating a calibration curve from standard solutions of known this compound concentrations. mdpi.comnih.gov The linearity of these curves has been demonstrated over specific concentration ranges, allowing for accurate measurement in samples. mdpi.comnih.gov The limits of detection (LOD) and quantification (LOQ) vary depending on the specific method and sample matrix, with reported LOQ values as low as 2.5 mg/kg in forage rice silage. jst.go.jpnih.gov One study determined the LOD and LOQ for this compound to be 0.0315 µg and 0.1212 µg, respectively, based on the amount injected into the HPLC system. nih.gov
| Parameter | Conditions and Findings | Reference |
|---|---|---|
| Column | Reversed-phase Luna C18 (250 mm × 4.6 mm, 5 µm) | mdpi.com |
| Mobile Phase | 15% methanol (v/v) and 85% water (containing 0.02% TFA) | mdpi.com |
| Flow Rate | 1.0 mL/min | mdpi.com |
| Detection | UV absorption at 220 nm or 254 nm | jst.go.jpmdpi.comnih.gov |
| Linearity Range | 0.045–7.50 µg (injected quantity) | mdpi.com |
| Limit of Quantification (LOQ) | 2.5 mg/kg (in forage rice silage) | jst.go.jpnih.gov |
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) and higher operating pressures than conventional HPLC. This results in significantly improved resolution, higher sensitivity, and faster analysis times. UPLC is particularly valuable when analyzing trace amounts of this compound in complex biological matrices like urine. nih.gov
A UPLC system coupled with tandem mass spectrometry (UPLC-MS/MS) has been successfully developed for measuring this compound in human and mouse urine. nih.govresearchgate.net This highly sensitive method allows for quantification at very low levels, with reported limits of quantification of 58.3 ng/L in human urine and 108.7 ng/L in mouse urine. nih.govresearchgate.net The enhanced separation power of UPLC is critical for minimizing matrix effects and ensuring accurate quantification in such challenging samples. nih.gov
Mass Spectrometry-Based Methods
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with liquid chromatography, it provides high selectivity and sensitivity for the identification and quantification of compounds like this compound. nih.gov
Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar, thermally labile molecules like the cyclic peptide this compound. nih.gov In LC-ESI-MS methods, this compound is typically detected as a protonated molecular ion [M+H]⁺ in positive ion mode. nih.govmdpi.comnih.gov For this compound, this characteristic ion is observed at an m/z of 674.3. nih.govmdpi.comnih.gov This specific m/z value serves as a key identifier for the compound in complex extracts, such as those from rice false smut balls. nih.govnih.govsemanticscholar.org The combination of retention time from the LC separation and the specific mass-to-charge ratio from the MS provides a high degree of confidence in the identification of this compound. mdpi.com
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of a molecule. nih.govmdpi.com This capability is crucial for confirming the identity of known compounds and for elucidating the structures of new, related compounds. mdpi.comnih.gov
For this compound, HRESIMS analysis assigned the molecular formula C₂₈H₄₃N₅O₁₂S based on the accurately measured mass of its protonated ion [M+H]⁺ at m/z 674.26859 (calculated as 674.27017). nih.gov This technique has also been instrumental in identifying novel biotransformation products of this compound, such as 13-hydroxy this compound, by precisely determining its molecular formula (C₂₈H₄₃N₅O₁₃S) from the [M+H]⁺ ion at m/z 690.2292. mdpi.com
| Compound | Ionization Mode | Observed m/z | Molecular Formula | Technique | Reference |
|---|---|---|---|---|---|
| This compound | ESI (+) | 674.3 | Not specified | LC-ESI-MS | mdpi.comnih.gov |
| This compound | HRESIMS (+) | 674.26859 [M+H]⁺ | C₂₈H₄₃N₅O₁₂S | HRESIMS | nih.gov |
| 13-hydroxy this compound | HRESIMS (+) | 690.2292 [M+H]⁺ | C₂₈H₄₃N₅O₁₃S | HRESIMS | mdpi.com |
Spectroscopic and Structural Elucidation Techniques
While mass spectrometry provides information on molecular weight and elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural elucidation of a molecule. mdpi.com Techniques such as 1D NMR (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) are used to determine the precise connectivity of atoms within the this compound molecule and its analogs. mdpi.comnih.gov
The structure of this compound has been confirmed through detailed NMR analysis. For instance, ¹³C NMR data provides a characteristic fingerprint of the carbon skeleton of the molecule. nih.gov Furthermore, these spectroscopic methods have been vital in identifying the exact structures of novel this compound derivatives produced through biotransformation. mdpi.comnih.gov By comparing the NMR spectra of a new derivative with that of the parent this compound, researchers can pinpoint specific structural modifications, such as the addition of a hydroxyl group or the replacement of an amino group with a ketone. mdpi.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound and its analogues. Through the analysis of ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR experiments, researchers can precisely map the molecular structure of these complex cyclopeptides.
¹H NMR (Proton NMR) provides detailed information about the hydrogen atoms within the this compound molecule. Analysis of the ¹H NMR spectrum reveals the chemical environment of each proton, including the presence of aromatic protons, methine groups attached to heteroatoms, methylene (B1212753) groups, and methyl groups. rothamsted.ac.uknih.gov For instance, the ¹H NMR data for this compound in D₂O shows distinct signals for its various protons, which are crucial for piecing together its structure. nih.gov
¹³C NMR (Carbon-13 NMR) complements the proton data by providing information about the carbon skeleton of the molecule. The ¹³C NMR spectrum of this compound displays resonances for carbonyl carbons, sp²-hybridized carbons of the aromatic ring, oxygenated quaternary carbons, and various sp³-hybridized methine, methylene, and methyl carbons. nih.gov This information is vital for confirming the number and types of carbon atoms present in the molecule.
Detailed NMR data for this compound is presented in the table below.
Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, J in Hz) |
| 2 | 86.9 | - |
| 3 | 59.3 | - |
| 5 | 170.7 | - |
| 6 | 59.8 | - |
| 8 | 166.0 | - |
| 9 | 66.4 | - |
| 10 | 73.7 | - |
| 11 | 127.7 | - |
| 12 | 136.1 | - |
| 13 | 113.7 | - |
| 14 | 151.9 | - |
| 15 | 145.7 | - |
| 16 | 123.9 | - |
| 17 | 170.0 | - |
| 19 | 43.5 | - |
| 20 | 176.0 | - |
| 21 | 20.9 | - |
| 22 | 31.8 | - |
| 23 | 7.5 | - |
| 24 | 28.4 | - |
| 25 | 17.7 | - |
| 26 | 18.0 | - |
| 2' | 64.5 | - |
| 3' | 63.5 | - |
| 4' | 36.4 | - |
| 5' | 52.5 | - |
| 6' | 174.1 | - |
| NCH₃ | 32.0 | - |
Nuclear Overhauser Effect (NOE) Studies for Stereochemistry and Conformation
The Nuclear Overhauser Effect (NOE) is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule, making it indispensable for elucidating the stereochemistry and three-dimensional conformation of complex natural products like this compound. wikipedia.org NOE experiments, particularly the two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) experiment, measure the transfer of nuclear spin polarization between nuclei that are close in space (typically within 5 Å), regardless of whether they are connected through chemical bonds. wikipedia.orgnih.gov
The intensity of an NOE correlation is approximately proportional to the inverse sixth power of the distance between the two interacting nuclei. nih.gov This relationship allows for the generation of distance restraints that can be used in computational modeling to build a three-dimensional structure of the molecule in solution. nih.gov For a cyclic peptide like this compound, defining the relative stereochemistry of its chiral centers and the preferred conformation of its macrocyclic ring is crucial for understanding its biological activity.
While specific, detailed NOE studies exclusively focused on this compound are not extensively published, the structural elucidation of this compound and its analogs implicitly relies on this technique. nih.gov The determination of the molecule's complex three-dimensional architecture, including the relative orientation of the amino acid residues and the conformation of the 13-membered cyclic core, would be unachievable without the spatial information provided by NOE correlations. nih.govsemanticscholar.org The combination of COSY, HMBC, and NOESY data allows for the unambiguous assignment of all proton and carbon signals and provides the necessary constraints to define the molecule's conformation in solution. nih.gov
Omics-Based Profiling for Biological Research
Transcriptomic Analysis (RNA-Seq) for Gene Expression Profiling
Transcriptomic analysis, particularly through RNA sequencing (RNA-Seq), has emerged as a powerful tool to investigate the biological effects of this compound at the molecular level. mdpi.com This high-throughput sequencing technique allows for a comprehensive profiling of the entire transcriptome of an organism or cell, revealing changes in gene expression in response to this compound exposure.
Studies have utilized RNA-Seq to understand how this compound affects various biological systems. For example, in rice, exposure to this compound has been shown to significantly alter the expression of numerous genes. One study revealed that acute exposure of rice spikelets to this compound resulted in 146 significantly changed transcripts, with 103 being upregulated and 43 downregulated. In fungal systems, RNA-Seq has been employed to study the regulatory pathways involved in Ustiloxin biosynthesis. For instance, analysis of Ustilaginoidea virens under conditions that inhibit the TOR signaling pathway revealed 275 differentially expressed genes, providing insights into the regulation of mycotoxin production. mdpi.com
These transcriptomic studies provide valuable information on the molecular mechanisms underlying this compound's toxicity and its biosynthesis. By identifying the genes and pathways that are affected, researchers can gain a deeper understanding of its mode of action and the cellular responses it elicits.
Interactive Data Table: Summary of Transcriptomic Studies on this compound
| Organism/System | Experimental Condition | Number of Differentially Expressed Genes (DEGs) | Key Findings |
| Rice Spikelets | Acute exposure to 100 ng this compound for 3 hours | 146 (103 up, 43 down) | Significant changes in gene expression, providing insights into the early molecular response of rice to the toxin. |
| Ustilaginoidea virens | Inhibition of TOR signaling pathway by rapamycin (B549165) | 275 (109 up, 166 down) | TOR signaling pathway negatively regulates the expression of genes related to amino acid and acetyl-CoA metabolism and positively regulates carbohydrate and fatty acid metabolism genes. It also affects the expression of genes involved in ustiloxin biosynthesis. mdpi.com |
Untargeted Metabolome Analysis for Metabolic Pathway Characterization
Untargeted metabolome analysis is a comprehensive approach used to identify and quantify as many metabolites as possible in a biological sample, providing a snapshot of the organism's metabolic state. nih.gov This methodology has been applied to investigate the biochemical consequences of this compound exposure, revealing significant alterations in various metabolic pathways.
A key study combined transcriptomic and metabolomic analyses to understand the inhibitory effects of this compound on rice seed germination. This research demonstrated that this compound exposure leads to profound changes in carbon metabolism and amino acid utilization. nih.gov The untargeted metabolome analysis revealed that the availability of sugars in the embryo was reduced, while starch remained in the endosperm, suggesting a blockage of sugar transport. Furthermore, the levels of most amino acids in both the endosperm and embryo were found to be decreased. rothamsted.ac.uk
The major metabolic pathways identified as being perturbed by this compound in this study include:
Carbon Metabolism: Disruption in the transport and utilization of sugars. nih.gov
Amino Acid Metabolism: A general decrease in the levels of various amino acids. rothamsted.ac.uk
Raffinose and Trehalose Metabolism: Alterations in the pathways related to these sugars. nih.gov
By characterizing these metabolic shifts, researchers can better understand the physiological mechanisms underlying the phytotoxicity of this compound. This approach provides a functional readout of the cellular response to the toxin, complementing the gene expression data from transcriptomics. rothamsted.ac.uknih.gov
Strategies for Ustiloxin a Biotransformation and Mitigation
Enzymatic Biotransformation Processes
Biotransformation offers an environmentally friendly and efficient method for detoxifying mycotoxins by converting them into less harmful derivatives. Research has identified specific microorganisms and their enzymatic capabilities for Ustiloxin (B1242342) A degradation.
Discovery and Characterization of Detoxifying Microorganisms
The endophytic fungus Petriella setifera Nitaf10 has been identified as a key player in the detoxification of Ustiloxin A. Studies have demonstrated its ability to transform this compound through its enzymatic machinery, particularly within its cell-free extract (CFE) containing intracellular enzymes mdpi.comresearchgate.netnih.govnih.govresearchgate.net. This discovery highlights the potential of microbial biocatalysis for mycotoxin remediation.
Identification and Structural Characterization of Biotransformed this compound Analogs
The biotransformation of this compound by Petriella setifera Nitaf10 has led to the identification of several novel analogs, indicating specific enzymatic modifications. Two primary transformed products, Ustiloxins A1 and A2, were characterized using spectroscopic analyses, including 1D and 2D NMR and HRESIMS. These analogs exhibited significantly reduced cytotoxic activity compared to the parent this compound, confirming their detoxified nature mdpi.comresearchgate.netnih.govnih.gov. Furthermore, a third analog, 13-hydroxy this compound, was identified through biotransformation using a CFE prepared under different pH conditions, also demonstrating diminished cytotoxic and phytotoxic activities mdpi.comresearchgate.net.
Table 1: Biotransformation Products of this compound by Petriella setifera Nitaf10
| Transformed Product | Primary Biotransformation Mechanism | Relative Cytotoxicity (vs. This compound) | Citation(s) |
| Ustiloxin A1 | Oxidative Deamination | Much weaker | mdpi.comresearchgate.netnih.govnih.gov |
| Ustiloxin A2 | Oxidative Decarboxylation | Much weaker | mdpi.comresearchgate.netnih.govnih.gov |
| 13-hydroxy this compound | Hydroxylation | Significantly reduced | mdpi.comresearchgate.net |
Elucidation of Enzyme-Catalyzed Reaction Mechanisms
The biotransformation of this compound by Petriella setifera Nitaf10 is primarily mediated by oxidative deamination and decarboxylation reactions. It is hypothesized that an intracellular amine oxidase catalyzes the oxidative deamination, converting this compound into Ustiloxin A1. Subsequently, an oxidative decarboxylase is believed to catalyze the conversion of Ustiloxin A1 to Ustiloxin A2 mdpi.comresearchgate.netnih.govnih.gov. Additionally, hydroxylation, potentially catalyzed by an intracellular hydroxylase, leads to the formation of 13-hydroxy this compound mdpi.comresearchgate.net. These enzymatic pathways effectively modify the sulfinylnorvaline moiety of this compound, which is thought to contribute significantly to its cytotoxicity mdpi.com.
Optimization of Biotransformation Conditions for Research Applications
Optimizing biotransformation conditions is crucial for maximizing the efficiency and yield of detoxified products. Research has investigated the impact of pH and metal ions on this compound bioconversion by Petriella setifera Nitaf10.
The optimal initial pH range for the biotransformation of this compound was found to be between 7 and 9. At pH values of 4 and 5, no significant transformation occurred, while a conversion rate of 50% was observed at pH 6. Rates increased substantially between pH 7 and 9, with a slight decrease at pH 10 mdpi.comresearchgate.netnih.govnih.gov. This indicates that the enzymes involved are functional and stable across a moderately alkaline pH range.
The influence of various metal ions on the biotransformation process was also evaluated. At a concentration of 5 mmol/L, several divalent metal ions demonstrated inhibitory effects. Specifically, Cu²⁺, Fe³⁺, and Zn²⁺ completely inhibited the conversion of this compound. Co²⁺ partially inhibited the transformation, while Ba²⁺, Ca²⁺, Mg²⁺, and Mn²⁺ had minimal impact on the reaction mdpi.comresearchgate.netnih.govnih.govresearchgate.net.
Table 2: Effect of Initial pH on this compound Biotransformation by Petriella setifera Nitaf10
| Initial pH | Conversion Rate (%) |
| 4 | 0 |
| 5 | 0 |
| 6 | 50 |
| 7 | High |
| 8 | High |
| 9 | High |
| 10 | 70 |
Table 3: Effect of Metal Ions (5 mmol/L) on this compound Biotransformation by Petriella setifera Nitaf10
| Metal Ion | Effect on Conversion |
| Co²⁺ | Partial Inhibition |
| Cu²⁺ | Total Inhibition |
| Fe³⁺ | Total Inhibition |
| Zn²⁺ | Total Inhibition |
| Ba²⁺ | Minor Impact |
| Ca²⁺ | Minor Impact |
| Mg²⁺ | Minor Impact |
| Mn²⁺ | Minor Impact |
Genetic Engineering Approaches for Ustiloxin Elimination
Beyond enzymatic biotransformation, genetic engineering offers targeted strategies for eliminating or reducing the production of this compound within the producing fungi themselves.
Application of CRISPR/Cas9 Technology for Gene Editing in Fungal Systems
The CRISPR/Cas9 system has emerged as a powerful tool for precise genome editing in various organisms, including fungi. This technology has been successfully applied to Ustilaginoidea virens, the pathogen responsible for rice false smut, to disrupt genes involved in ustiloxin biosynthesis. Studies have demonstrated the efficacy of CRISPR/Cas9 in generating targeted gene deletions for the USTA (ustiloxin) gene and the UvSLT2 MAP kinase gene, significantly improving knockout efficiencies compared to traditional methods frontiersin.orgfrontiersin.org.
Furthermore, the CRISPR/Cas9 system has been employed to achieve marker-free gene deletion in Cordyceps militaris, a fungus also known to produce ustiloxins. By simultaneously deleting adjacent core genes responsible for ustiloxin biosynthesis using a single guide RNA, researchers were able to produce ustiloxin-free fruiting bodies without adverse effects on agronomic characteristics. This advancement highlights the potential of CRISPR/Cas9 for enhancing food safety and quality by eliminating mycotoxin production in edible fungi researchgate.net. The successful deletion of gene clusters for harmful metabolites, including ustiloxin B, has also been reported in Aspergillus flavus using a dual CRISPR/Cas9 system, showcasing the technology's broad applicability in controlling mycotoxin production nih.gov.
Compound List:
this compound
Ustiloxin A1
Ustiloxin A2
13-hydroxy this compound
Ustiloxin B
Future Directions and Emerging Research Avenues for Ustiloxin a
In-depth Mechanistic Studies of Ustiloxin (B1242342) A's Biological Impact in Host-Pathogen Interactions
Future research should delve deeper into the precise molecular mechanisms by which Ustiloxin A influences host-pathogen interactions. While its antimitotic activity, primarily through inhibition of microtubule assembly by binding to α,β-tubulin dimers, is established nih.govscirp.org, the cascade of downstream effects in both host plants and target organisms requires further investigation. Understanding how this compound modulates plant defense responses, signal transduction pathways, and cellular processes during U. virens infection is crucial frontiersin.org. For instance, studies have indicated that this compound can down-regulate genes responsible for sugar transport in rice embryos and inhibit glycolysis and pentose (B10789219) phosphate (B84403) pathways, leading to altered carbon metabolism and amino acid utilization, thereby impacting seed germination frontiersin.org. Further research could explore the specific protein targets beyond tubulin and the signaling networks activated or suppressed by this compound in host cells, providing a more nuanced view of its pathogenicity and host susceptibility.
Elucidation of Underexplored Biosynthetic Regulatory Networks
The biosynthesis of ustiloxins, including this compound, is a complex process involving specialized gene clusters. Recent studies have identified that ustiloxins are ribosomally synthesized, challenging earlier assumptions oup.comcapes.gov.br. The identification of the ustiloxin biosynthetic gene cluster, containing genes such as ustA (encoding the precursor protein) and ustM (involved in N-methylation), has provided a foundation for understanding its production researchgate.netjst.go.jp. Furthermore, the TOR signaling pathway has been identified as a key regulator, positively influencing fungal development, virulence, and mycotoxin biosynthesis, including ustiloxins mdpi.comnih.govnih.gov. Future research should focus on identifying other regulatory elements, transcription factors, and environmental cues that modulate the expression of these biosynthetic genes. A comprehensive understanding of these regulatory networks could pave the way for strategies to control ustiloxin production in the fungus.
Development of Novel Synthetic Analogues for Targeted Biological and Chemical Research
The synthesis of this compound and its analogues is vital for structure-activity relationship (SAR) studies and for generating research tools. Total synthesis efforts have successfully produced Ustiloxin natural products and their analogues, revealing critical structural features for bioactivity researchgate.netresearchgate.netnih.gov. For instance, the free hydroxyl group ortho to the ether linkage and the specific stereochemistry at the C-9 methylamino group are essential for activity, while variations at the Val/Ala site can alter biological effects researchgate.netresearchgate.net. Future work should focus on synthesizing novel analogues with targeted modifications to:
Enhance specificity for particular biological targets.
Develop probes for mechanistic studies.
Explore potential therapeutic or agrochemical applications.
Investigate the role of specific functional groups in cytotoxicity and phytotoxicity.
Advanced Research in Biotransformation and Biodegradation for Mitigation Strategies
Biotransformation by microorganisms offers a promising avenue for detoxifying this compound and mitigating its risks in food and feed. Studies have demonstrated that the endophytic fungus Petriella setifera can detoxify this compound through oxidative deamination and decarboxylation, yielding less toxic analogues such as ustiloxins A1 and A2 mdpi.comresearchgate.netnih.govresearchgate.netresearchgate.net. Additionally, hydroxylation by P. setifera has been shown to produce 13-hydroxy this compound, which exhibits significantly reduced cytotoxic and phytotoxic activities researchgate.netmdpi.com. Advanced research in this area should aim to:
Isolate and characterize the specific enzymes responsible for these biotransformation reactions.
Optimize biotransformation conditions (pH, temperature, cofactors) for maximum efficiency.
Explore the potential of these enzymes or whole-cell systems for large-scale detoxification of contaminated rice products.
Investigate other microbial or enzymatic pathways for this compound degradation.
Table 1: Biotransformation Products of this compound and Their Reduced Cytotoxicity
| Transformed Product | Biotransformation Pathway | Relative Cytotoxic Activity (compared to this compound) | Reference(s) |
| Ustiloxin A1 | Oxidative deamination | Weaker | mdpi.comresearchgate.netnih.gov |
| Ustiloxin A2 | Oxidative decarboxylation | Weaker (weakest among A, A1, A2) | mdpi.comresearchgate.netnih.gov |
| 13-hydroxy this compound (1) | Hydroxylation | Much weaker | researchgate.netmdpi.com |
Application of Modern Genomic, Proteomic, and Metabolomic Tools for Comprehensive this compound Research
The application of advanced "-omics" technologies is crucial for a holistic understanding of this compound. Genomic analyses have been instrumental in identifying the ustiloxin biosynthetic gene clusters in fungi like Ustilaginoidea virens and Aspergillus flavus oup.comcapes.gov.brresearchgate.net. Transcriptomic studies are revealing how this compound exposure affects gene expression in rice frontiersin.orgnih.gov and how fungal regulatory pathways, such as TOR signaling, influence ustiloxin biosynthesis mdpi.comnih.govnih.gov. Future research should leverage these tools to:
Conduct comprehensive proteomic analyses of U. virens to identify enzymes involved in ustiloxin biosynthesis and regulation.
Employ metabolomic profiling to understand the complete metabolic landscape of infected plants and the fungus, identifying intermediates and regulatory metabolites.
Utilize comparative genomics to explore the evolution and diversity of ustiloxin biosynthesis pathways across different fungal species.
Integrate multi-omics data to build predictive models for ustiloxin production and host response.
Table 2: Cytotoxic and Phytotoxic Activities of this compound and Derivatives
| Compound | Target Cell/System | Activity Metric | Value (approx.) | Reference(s) |
| This compound | Human cancer cell lines | IC50 | 2.81–11.94 µM | |
| This compound | Human cancer cell lines | IC50 | Smaller than A1/A2 | mdpi.com |
| This compound | Rice radicle elongation | IC50 | 70.5 µg/mL | mdpi.com |
| 13-hydroxy this compound (1) | Rice radicle elongation | IC50 | 380.4 µg/mL | mdpi.com |
Ecological and Environmental Dynamics of this compound Production and Distribution
Understanding the ecological and environmental factors influencing this compound production and distribution is essential for risk assessment and management. Studies have reported the widespread occurrence of this compound in rice crops and paddy fields globally, with significant contamination levels detected in rice grains nih.govscite.aiusask.canih.govmdpi.comjst.go.jp. This compound has also been found in surface waters of paddy fields, indicating its potential environmental mobility scite.ai. Research is needed to elucidate the ecological role of this compound in the U. virens-rice interaction, such as its contribution to fungal colonization or competition with other microorganisms. Furthermore, detailed investigations into the influence of environmental conditions (e.g., temperature, humidity, soil type) on ustiloxin biosynthesis and accumulation in different geographical regions are required to develop effective mitigation and monitoring strategies.
Q & A
What experimental approaches are recommended for isolating and purifying Ustiloxin A from fungal sources?
This compound isolation typically involves solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic techniques like HPLC or preparative TLC. Key steps include:
- Fungal Culture Optimization : Adjusting growth media (e.g., rice-based substrates) to maximize toxin yield .
- Purity Validation : Using NMR spectroscopy and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
- Reproducibility : Documenting extraction protocols in detail, including solvent ratios and column parameters, to enable replication .
Advanced Consideration : For novel strains, genomic analysis (e.g., PCR amplification of biosynthetic gene clusters) may guide targeted extraction .
How can researchers resolve contradictory data on this compound’s bioactivity across different in vitro models?
Contradictions often arise from variability in experimental conditions. Methodological strategies include:
- Standardized Assays : Using consistent cell lines (e.g., Arabidopsis thaliana protoplasts for phytotoxicity studies) and control compounds .
- Dose-Response Currelations : Comparing IC₅₀ values across studies while accounting for purity (>95% by HPLC) and solvent effects (e.g., DMSO concentration) .
- Meta-Analysis : Applying statistical tools (e.g., random-effects models) to aggregate data from multiple studies, addressing outliers via sensitivity analysis .
Data Gap : Discrepancies in cytotoxicity may reflect species-specific receptor interactions, warranting comparative genomic studies .
What frameworks are suitable for designing studies on this compound’s molecular mechanisms?
The PICO framework (Population, Intervention, Comparison, Outcome) is adaptable for mechanistic research:
- Population : Target organism (e.g., rice blast fungus or mammalian cancer cells).
- Intervention : this compound exposure (dosage, duration).
- Comparison : Untreated controls or structurally analogous toxins (e.g., cycloheximide).
- Outcome : Quantified metrics like microtubule disruption (via immunofluorescence) or apoptosis markers (caspase-3 activation) .
Advanced Application : For transcriptomic studies, pair RNA-seq with functional enrichment analysis (e.g., GO terms) to identify disrupted pathways .
How should researchers address challenges in synthesizing this compound analogs for structure-activity relationship (SAR) studies?
Synthetic strategies require:
- Retrosynthetic Analysis : Breaking the cyclic peptide into linear precursors for solid-phase peptide synthesis (SPPS) .
- Stereochemical Control : Using chiral auxiliaries or enzymatic resolution to maintain configuration at critical residues (e.g., tyrosine) .
- Validation : Circular dichroism (CD) and X-ray crystallography to confirm analog conformation .
Limitation : Low yields in macrocyclization steps may necessitate flow-chemistry optimization .
What criteria define a robust research question for investigating this compound’s ecological role?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasible : Field sampling of infected rice paddies paired with metatranscriptomics .
- Novel : Exploring this compound’s role in fungal competition versus plant pathogenesis .
- Ethical : Adhering to biocontainment protocols for toxin-producing fungi .
Pitfall to Avoid : Overly broad questions (e.g., “How does this compound affect ecosystems?”) lack actionable variables .
How can computational methods enhance this compound research?
- Molecular Docking : Predict binding affinity to α/β-tubulin using AutoDock Vina, validated by mutagenesis studies .
- QSAR Modeling : Correlate analog structures with bioactivity using descriptors like logP and polar surface area .
- Machine Learning : Train models on toxin biosynthesis gene clusters to predict regulatory elements .
Validation Requirement : Cross-check in silico findings with wet-lab assays (e.g., microtubule polymerization inhibition) .
What are best practices for reporting this compound research to ensure reproducibility?
- Experimental Details : Include solvent vendors, instrument calibration data, and strain deposition numbers (e.g., CBS Fungal Biodiversity Centre) .
- Negative Results : Disclose failed purification attempts or inactive analogs to prevent redundant efforts .
- Data Availability : Deposit raw NMR spectra, chromatograms, and sequencing data in repositories like Zenodo or GenBank .
Ethical Note : Comply with Nagoya Protocol guidelines for genetic resource utilization .
How to critically evaluate conflicting hypotheses about this compound’s biosynthesis regulation?
- Hypothesis Testing : Compare transcriptomic data from wild-type vs. gene-knockout strains under toxin-inducing conditions .
- Cross-Disciplinary Synthesis : Integrate metabolomics (LC-MS) with chromatin immunoprecipitation (ChIP-seq) to link metabolite production to epigenetic regulation .
- Peer Review : Use platforms like PREreview for early-stage feedback on experimental design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
